
PROTAC MLKL Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PROTAC MLKL Degrader-1 involves the incorporation of modified cereblon (CRBN) ligands and a lenalidomide-linker within its structure . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach to synthesizing PROTACs involves the following steps:
Ligand Synthesis: Synthesize the ligand that binds to the target protein (MLKL in this case).
Linker Attachment: Attach a linker to the ligand. The linker is typically a flexible chain that connects the ligand to the E3 ligase ligand.
E3 Ligase Ligand Synthesis: Synthesize the ligand that binds to the E3 ubiquitin ligase (CRBN in this case).
Conjugation: Conjugate the ligand-linker and the E3 ligase ligand to form the final PROTAC molecule.
Analyse Des Réactions Chimiques
PROTAC MLKL Degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker to the ligands.
Amide Bond Formation: The conjugation step often involves forming amide bonds between the linker and the ligands.
Oxidation and Reduction: These reactions may be used to modify the ligands or linkers to achieve the desired chemical properties.
Common reagents and conditions used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium on carbon (Pd/C): Used for hydrogenation reactions.
The major products formed from these reactions are the intermediate compounds that are subsequently conjugated to form the final PROTAC molecule.
Applications De Recherche Scientifique
PROTAC MLKL Degrader-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MLKL and its effects on cellular processes.
Biology: Helps in understanding the role of MLKL in necroptosis and other cellular pathways.
Medicine: Potential therapeutic applications in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.
Industry: Used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Mécanisme D'action
PROTAC MLKL Degrader-1 exerts its effects by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein MLKL. This recruitment leads to the ubiquitination of MLKL, marking it for degradation by the proteasome . The degradation of MLKL prevents its role in necroptosis, thereby inhibiting cell death in models of this process.
Comparaison Avec Des Composés Similaires
PROTAC MLKL Degrader-1 is unique in its high selectivity and efficiency in degrading MLKL. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC Mcl1 Degrader-1: Targets Mcl-1 for degradation.
PROTAC Bcl-2 Degrader: Targets Bcl-2 for degradation.
PROTAC BRD Degraders: Target bromodomain-containing proteins for degradation.
These compounds share the general mechanism of action of PROTACs but differ in their target proteins and specific applications.
Propriétés
Formule moléculaire |
C46H55F2N9O9S |
|---|---|
Poids moléculaire |
948.0 g/mol |
Nom IUPAC |
5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |
Clé InChI |
XDPRKJSOJYMCMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


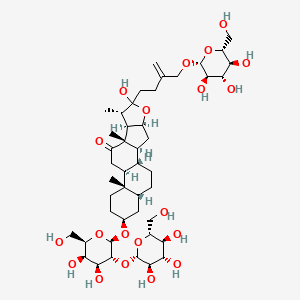
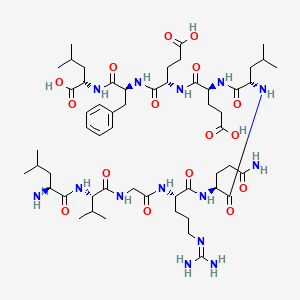
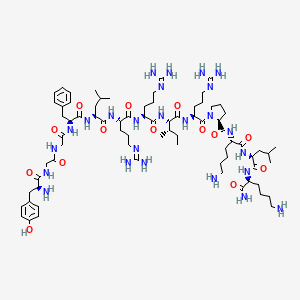
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
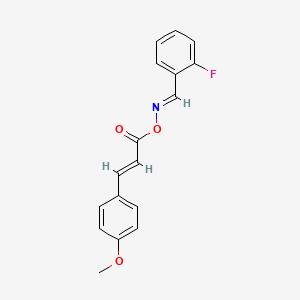
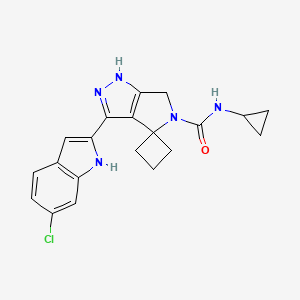
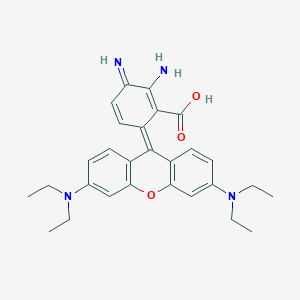


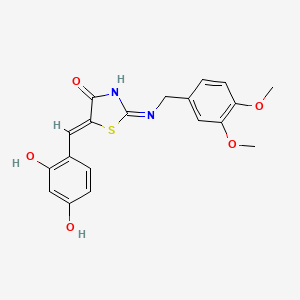
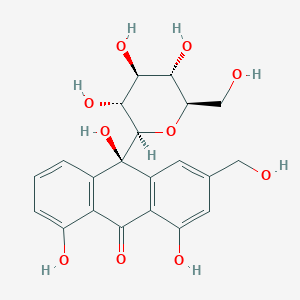
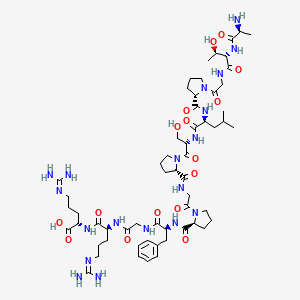

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
